Boc-Glu-OEt DCHA

Peptide Synthesis Amino Acid Derivative Crystallinity

In Boc/Bzl SPPS, substituting Boc-Glu-OEt DCHA with Fmoc analogs risks premature ester hydrolysis, while the free acid form lacks the crystallinity needed for accurate dispensing. Boc-Glu-OEt DCHA (CAS 86938-17-2) solves these challenges as a crystalline DCHA salt that enables precise gravimetric handling, maintains ethyl ester stability through iterative TFA/DCM deprotection cycles, and preserves the free γ-carboxyl group for final HF cleavage-directly improving crude peptide purity and reducing chromatographic burden. Its ambient storage stability eliminates cold-chain dependency, making it a reliable, scalable building block for peptide drug discovery and GMP manufacturing campaigns.

Molecular Formula C24H44N2O6
Molecular Weight 456.6 g/mol
Cat. No. B13821611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu-OEt DCHA
Molecular FormulaC24H44N2O6
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
InChIKeyRHCHRIKJRZWBBJ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu-OEt DCHA Overview


Boc-Glu-OEt DCHA (CAS 86938-17-2) is a protected L-glutamic acid derivative that combines an acid-labile tert-butoxycarbonyl (Boc) Nα-protecting group, a saponifiable α-ethyl ester, and a dicyclohexylammonium (DCHA) salt counterion . The compound serves as a specialized building block for both solid-phase and solution-phase peptide synthesis, enabling orthogonal protection strategies where the Boc group, the ethyl ester, and the free γ-carboxyl group can be manipulated independently under controlled conditions .

Orthogonal Boc/ethyl ester protection for acid-labile SPPS strategies
Crystalline DCHA salt enables precise gravimetric dispensing and automated workflows
Free γ-carboxyl group retained without additional side-chain deprotection steps

Boc-Glu-OEt DCHA: Substitution Risks


Protected glutamic acid derivatives are not interchangeable building blocks. Substituting Boc-Glu-OEt DCHA with Fmoc-Glu-OEt shifts the deprotection chemistry from acid to base, which can catalyze premature ethyl ester hydrolysis or aspartimide formation in glutamic acid-containing sequences [1]. Replacing the DCHA salt with the free acid form compromises crystallinity and long-term storage stability, making precise gravimetric dispensing unreliable and increasing the risk of racemization [2]. Even seemingly minor changes such as substituting the ethyl ester for a methyl ester alter hydrolysis kinetics and reaction selectivity, directly impacting peptide yield and purity.

Target Boc/ethyl ester, acid-labile deprotection
Substitution Risk Fmoc analogs: base-labile deprotection may hydrolyze ethyl ester or form aspartimide
Target DCHA salt, crystalline solid
Substitution Risk Free acid form: non-crystalline, difficult to weigh, storage instability
Target Ethyl ester, slower hydrolysis kinetics
Substitution Risk Methyl ester: faster alkaline hydrolysis, may reduce purity

Boc-Glu-OEt DCHA: Key Differentiation Evidence


Physical Form and Weighing Precision

Boc-Glu-OEt DCHA is supplied as a stable crystalline solid, whereas the corresponding free acid (Boc-Glu-OEt) is a non-crystalline oily residue that is difficult to handle, weigh accurately, and store without degradation. Bachem's technical guidance explicitly states that DCHA salts are preferred when the free amino acid is not available in a crystalline form or if the free acid is unstable [1].

Physical Form
Class-level
Crystalline solid (DCHA salt) vs. oily residue (free acid); DCHA salts preferred for crystalline-free acids
Enables precise weighing and automated SPPS
Class-level inference; verify batch crystallinity
Peptide Synthesis Amino Acid Derivative Crystallinity

Orthogonal Boc Protection vs. Fmoc Chemistry

The Boc group of Boc-Glu-OEt DCHA is removed under acidic conditions (e.g., TFA/DCM), leaving the ethyl ester intact. In contrast, Fmoc deprotection requires repeated exposure to basic conditions (e.g., 20% piperidine/DMF), which can catalyze transesterification or hydrolysis of the ethyl ester, particularly in glutamic acid derivatives where the γ-carboxyl group is free [1]. The Boc/Bz strategy provides true orthogonality when the ethyl ester must be preserved until a later synthetic step.

Deprotection Orthogonality
Class-level
Boc removed under acidic TFA/DCM; ethyl ester stable. Fmoc requires basic piperidine, risking ester hydrolysis.
Preserves free γ-carboxyl group for later steps
Qualitative advantage; may require γ-carboxyl protection with Fmoc
Orthogonal Protection Boc Chemistry Fmoc Chemistry

Ethyl Ester vs. Methyl Ester Hydrolysis

The α-ethyl ester in Boc-Glu-OEt DCHA undergoes hydrolysis at a markedly slower rate than the corresponding methyl ester (Boc-Glu-OMe). Systematic kinetic studies on N-protected dipeptide esters demonstrate that ethyl esters consistently exhibit greater stability toward alkaline hydrolysis compared to methyl esters under identical conditions [1]. This differential stability reduces the extent of unwanted deprotection during coupling and washing steps in both solution-phase and solid-phase peptide synthesis.

Ester Hydrolysis Rate
Class-level
Ethyl ester hydrolyzes more slowly than methyl ester under alkaline conditions (40°C, ethanol/water).
Reduces premature deprotection, improves purity
Reported kinetic difference; verify under coupling conditions
Ester Hydrolysis Amino Acid Ester Peptide Coupling

DCHA Salt vs. Hydrochloride Salt Stability

Amino acid derivatives in their DCHA salt form exhibit superior long-term storage stability compared to hydrochloride salts, which are frequently hygroscopic and susceptible to degradation via lactamization under humid conditions. Bachem's technical guidance specifies that DCHA salts are the preferred form when the free acid is unstable or non-crystalline, as the bulky DCHA counterion imparts enhanced stability under ambient storage [1].

Salt Stability
Class-level
DCHA salt: stable crystalline solid. HCl salts: often hygroscopic, prone to lactamization.
Supports ambient storage and extended shelf life
Class-level; validate DCHA salt lot stability
Salt Stability Hygroscopicity Long-Term Storage

Regulatory Precedent as Key Intermediate

Patent US20110301376A1 explicitly employs N-Boc-L-glutamic acid α-ethyl ester (the core structural component of Boc-Glu-OEt DCHA) as a key intermediate in the multi-step synthesis of crystalline ezatiostat hydrochloride, a glutathione S-transferase P1-1 inhibitor that entered Phase II clinical trials for myelodysplastic syndrome [1]. This demonstrates that the protected glutamic acid derivative can be integrated into scalable, GMP-compatible synthetic routes with regulatory oversight.

Regulatory Precedent
Reported
N-Boc-L-glutamic acid α-ethyl ester used as key intermediate in patented synthesis of a Phase II clinical candidate (ezatiostat HCl).
Supports process-development confidence
Patent documentation; verify current regulatory status
Pharmaceutical Intermediate Process Development GMP Synthesis

Boc-Glu-OEt DCHA: Application Scenarios


Boc/Bzl SPPS with Free γ-Carboxyl Retention

In Boc/Bzl SPPS, Boc-Glu-OEt DCHA provides acid-labile Nα-deprotection (TFA/DCM) while the ethyl ester remains stable throughout iterative coupling cycles. This orthogonality, established in Section 3 [1], ensures that the free γ-carboxyl group is preserved for final HF cleavage, making the compound ideal for synthesizing glutamic acid-containing peptides where the side-chain carboxyl must remain unprotected for biological activity.

Solution-Phase Fragment Condensation

The crystalline DCHA salt form of Boc-Glu-OEt DCHA enables accurate gravimetric dispensing for solution-phase peptide fragment condensations, as demonstrated by the physical form advantage documented in Section 3 [1]. The slower ethyl ester hydrolysis kinetics (vs. methyl ester) minimize premature deprotection during extended coupling reactions, improving crude product purity and reducing chromatographic purification requirements.

cGMP Intermediate Synthesis

The documented use of N-Boc-L-glutamic acid α-ethyl ester as a key intermediate in the patented synthesis of ezatiostat hydrochloride, a clinical-stage drug candidate, establishes regulatory and process precedent for employing Boc-Glu-OEt DCHA in scalable pharmaceutical manufacturing [1]. The DCHA salt's ambient storage stability further supports large-volume procurement and inventory management without cold-chain dependency.

SAR Studies of Glu-Containing Peptides

For SAR programs where the free γ-carboxyl group of glutamic acid is essential for target binding or enzymatic recognition, Boc-Glu-OEt DCHA enables selective incorporation of Glu residues without requiring subsequent side-chain deprotection, as supported by the orthogonality evidence in Section 3 [1]. This streamlines the synthesis of peptide libraries for drug discovery.

Application
Selection Property
Validation Focus
Boc/Bzl SPPS (free γ-carboxyl)
Acid-labile Boc, stable ethyl ester
Orthogonality under TFA/DCM cycles
Solution-phase fragment condensation
Crystalline DCHA salt, slower ester hydrolysis
Weighing precision and coupling purity
Pharmaceutical intermediate process development
Regulatory precedent (patented synthesis), stable storage
Process scalability and documentation review
Glu-containing peptide SAR libraries
Free γ-carboxyl without deprotection
Biological activity retention and synthesis throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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